3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group, a carboxylic acid group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:
Catalyst Selection: Using efficient catalysts such as copper or ruthenium to facilitate the cycloaddition reaction.
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 4-Fluorobenzyl chloride with a nucleophile in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorobenzyl group.
Scientific Research Applications
3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is utilized as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a difluoromethyl group instead of a fluorobenzyl group.
1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a fluorophenyl group instead of a fluorobenzyl group.
Uniqueness
Structural Uniqueness: The presence of the 4-fluorobenzyl group provides unique steric and electronic properties that differentiate it from similar compounds.
Functional Uniqueness: Its specific substitution pattern allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H12FN3O3 |
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Molecular Weight |
277.25 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12FN3O3/c1-17-7-10(13(19)20)11(16-17)12(18)15-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,18)(H,19,20) |
InChI Key |
GKTIREWRJXNFNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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